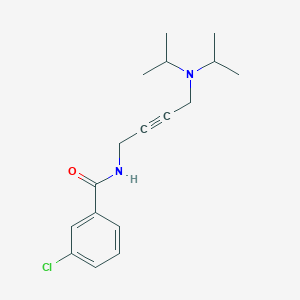

3-chloro-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide

Description

3-Chloro-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide is a synthetic benzamide derivative characterized by a 3-chlorobenzoyl core substituted with a 4-(diisopropylamino)but-2-yn-1-yl group at the amide nitrogen.

Properties

IUPAC Name |

3-chloro-N-[4-[di(propan-2-yl)amino]but-2-ynyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClN2O/c1-13(2)20(14(3)4)11-6-5-10-19-17(21)15-8-7-9-16(18)12-15/h7-9,12-14H,10-11H2,1-4H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZZUFRPVPIVQQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC#CCNC(=O)C1=CC(=CC=C1)Cl)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 4-(diisopropylamino)but-2-yn-1-amine in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF) . The reaction is carried out under controlled conditions to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

3-chloro-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, such as antibacterial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug discovery and development.

Industry: It finds applications in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between 3-chloro-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide and analogous benzamide derivatives.

Table 1: Comparative Analysis of Benzamide Derivatives

Structural and Functional Insights

In contrast, 3-chloro-N-(2-fluorophenyl)benzamide leverages fluorine’s electronegativity for halogen bonding, influencing crystal packing . 3-Chloro-N-(diethylcarbamothioyl)benzamide contains a thioamide group, enabling metal coordination (e.g., Ni, Cu), which is absent in the target compound .

Synthetic Routes Most analogs (e.g., 3-chloro-N-(2-nitrophenyl)benzamide) are synthesized via amide coupling using thionyl chloride to activate the carboxylic acid, followed by reaction with an amine . The target compound likely follows a similar route, reacting 3-chlorobenzoic acid with 4-(diisopropylamino)but-2-yn-1-amine.

Crystallography and Intermolecular Interactions

- Aromatic derivatives (e.g., 3-chloro-N-phenylphthalimide ) exhibit planar structures conducive to π-π stacking, while the target compound’s aliphatic substituent may favor van der Waals interactions .

- 3-Chloro-N-(2-nitrophenyl)benzamide demonstrates C-H···O hydrogen bonds and Cl···Cl interactions (3.94 Å), whereas the target’s bulky substituent likely disrupts such close packing .

Applications

- 3-Chloro-N-phenylphthalimide is a polymer precursor, contrasting with the target compound’s probable role in drug discovery .

- Metal complexes of 3-chloro-N-(diethylcarbamothioyl)benzamide highlight its use in catalysis, a niche less relevant to the target compound .

Research Findings and Implications

- Bioactivity Potential: The target compound’s tertiary amine and triple bond may serve as protonation sites or pharmacophores, suggesting utility in kinase inhibition or GPCR targeting. Its safety profile aligns with bioactive molecules requiring stringent handling .

- Synthetic Challenges: The alkyne spacer and diisopropylamino group introduce steric hindrance, complicating purification and crystallization compared to simpler aromatic analogs.

- Comparative Advantages : The compound’s lipophilicity and rigidity could optimize pharmacokinetics in drug design, though its lack of hydrogen-bonding groups may limit aqueous solubility.

Biological Activity

3-Chloro-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and relevant research findings related to this compound, emphasizing its pharmacological properties, mechanisms of action, and toxicity profiles.

Chemical Structure and Properties

The compound is characterized by a chloro-substituted benzamide structure with a diisopropylamino side chain. Its molecular formula is , and it possesses a molecular weight of approximately 265.78 g/mol. The presence of the diisopropylamino group suggests potential interactions with biological targets, particularly in the central nervous system.

Cytotoxicity and Toxicological Studies

Toxicological evaluations using zebrafish embryos have become a standard method for assessing the safety profiles of new compounds. In studies involving similar benzamide derivatives, acute toxicity was assessed, revealing low toxicity levels (e.g., 20.58 mg/L for certain derivatives) . For 3-chloro-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide, further investigations are necessary to determine its specific toxicity profile.

The mechanism of action for compounds like 3-chloro-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide may involve modulation of enzyme activity or receptor binding. Benzamide derivatives are known to interact with various biological targets, including enzymes involved in metabolic pathways and receptors associated with neurotransmission. Understanding these interactions requires detailed biochemical studies.

Case Studies and Research Findings

Several case studies have explored the biological activities of similar compounds:

- Antifungal Activity : A series of benzamide derivatives were tested against various fungal strains, showing promising results in inhibiting fungal growth. Compounds with structural modifications similar to 3-chloro-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide displayed improved antifungal efficacy compared to standard treatments .

- Neuropharmacological Studies : Research into related compounds has suggested potential applications in neuropharmacology, particularly as anxiolytics or antidepressants due to their ability to cross the blood-brain barrier effectively.

- Toxicity Assessments : Comprehensive toxicity studies using zebrafish models have highlighted the importance of evaluating developmental toxicity and environmental impact, providing a framework for assessing new chemical entities like 3-chloro-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₀ClN |

| Molecular Weight | 265.78 g/mol |

| Antifungal Activity | EC50 ~ 14.44 µg/mL |

| Toxicity (Zebrafish Model) | Low toxicity (20.58 mg/L) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.